2,3-Diiodoquinoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H5I2N |
|---|---|
Molecular Weight |
380.95 g/mol |
IUPAC Name |
2,3-diiodoquinoline |
InChI |
InChI=1S/C9H5I2N/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H |
InChI Key |
VCSQIXYYZLLGKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)I)I |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Diiodoquinoline
Regioselective Halogenation Approaches
Regioselectivity is a critical challenge in the synthesis of polysubstituted quinolines. The electronic nature of the quinoline (B57606) ring system, which consists of an electron-rich benzene (B151609) ring and an electron-deficient pyridine (B92270) ring, dictates the position of electrophilic substitution.
The direct iodination of an unsubstituted quinoline molecule is generally not a viable method for producing 2,3-diiodoquinoline. Electrophilic substitution on the quinoline ring under acidic conditions typically occurs on the benzene ring, as the pyridine ring is deactivated by protonation. pjsir.org Research into the direct iodination of quinoline has consistently yielded isomers other than the 2,3-disubstituted product.
For instance, oxidative iodination of quinoline using a mixture of iodine, potassium periodate (B1199274) (KIO₄), and sulfuric acid has been reported to produce 3,6-diiodoquinoline. researchgate.netacs.orgthieme-connect.com Similarly, reacting quinoline with iodine and silver sulfate (B86663) in concentrated sulfuric acid leads to the formation of 5-iodoquinoline, 8-iodoquinoline, and 5,8-diiodoquinoline. pjsir.org The predominant products depend on the stoichiometry of the reagents, with an excess of the iodinating agents favoring the disubstituted product. pjsir.org These findings underscore the inherent regiochemical preferences of the quinoline core that preclude the formation of this compound via direct electrophilic attack on the parent heterocycle.
Table 1: Outcomes of Direct Iodination of Unsubstituted Quinoline
| Reagents and Conditions | Products | Citation |
|---|---|---|
| I₂, KIO₄, H₂SO₄, CHCl₃, H₂O, 90°C | 3,6-Diiodoquinoline | researchgate.netacs.orgthieme-connect.com |
| I₂, Silver Sulphate, H₂SO₄, 150-200°C | 5-Iodoquinoline, 8-Iodoquinoline, 5,8-Diiodoquinoline | pjsir.org |
Electrophilic cyclization of functionalized acyclic precursors presents a powerful alternative for constructing the quinoline skeleton with pre-defined substitution patterns. These methods often involve the intramolecular reaction of an alkyne initiated by an electrophilic iodine source, leading to the formation of 3-iodoquinolines.
One prominent strategy is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.govresearchgate.net Treatment of these substrates with electrophiles like iodine monochloride (ICl) or molecular iodine (I₂) under mild conditions affords various 3-iodoquinoline (B1589721) derivatives in good yields. nih.govresearchgate.net The reaction proceeds via a 6-endo-dig cyclization, where the aniline (B41778) nitrogen attacks the alkyne activated by the electrophile. While this method is highly effective for introducing an iodine atom at the C3-position, the simultaneous introduction of an iodine at the C2-position is not a direct outcome. However, di-iodinated byproducts have been observed; for example, the synthesis of 4-n-butyl-3-iodoquinoline from the corresponding aniline precursor also yielded 4-n-butyl-3,6-diiodoquinoline as a side product. nih.gov
Another related approach is the photochemical cyclization of o-alkynylaryl isocyanides in the presence of iodine, which has been successfully employed to synthesize 2,4-diiodoquinolines. rsc.orgorganic-chemistry.org This demonstrates that electrophilic cyclization is a versatile tool for creating diiodoquinoline structures, even if the 2,3-isomer has not been specifically reported through this route.
Table 2: Examples of Electrophilic Cyclization for Iodoquinoline Synthesis
| Precursor | Reagents and Conditions | Major Product | Citation |
|---|---|---|---|
| N-(2-alkynyl)anilines | I₂ or ICl, NaHCO₃, MeCN, r.t. | 3-Iodoquinolines | nih.govresearchgate.net |
| o-Alkynylaryl isocyanides | I₂, photoirradiation | 2,4-Diiodoquinolines | rsc.orgorganic-chemistry.org |
Halogen Exchange and Transformation from Pre-functionalized Quinoline Precursors
The Finkelstein reaction, a classic halogen exchange (HALEX) process, offers a robust method for converting aryl chlorides or bromides into the corresponding iodides. This strategy is particularly relevant for synthesizing iodoquinolines from more readily available chloro- or bromo-quinoline precursors.
A notable application of this method is the synthesis of 2,4-diiodoquinoline (B1252436) from 2,4-dichloroquinoline (B42001). scielo.brscielo.br The reaction is typically carried out by heating 2,4-dichloroquinoline with sodium iodide (NaI) in the presence of acetyl chloride in a suitable solvent like acetonitrile. scielo.br The higher reactivity of the C-I bond compared to C-Cl or C-Br bonds makes these diiodoquinoline products valuable intermediates for subsequent cross-coupling reactions, as the iodine atoms can be selectively substituted. scielo.brresearchgate.net
The general principle is also supported by the development of mild, copper-catalyzed methods for converting aryl bromides into aryl iodides, which are compatible with a wide range of functional groups. organic-chemistry.org While a specific synthesis of this compound from a 2,3-dihalo (Cl, Br) precursor is not explicitly detailed in the surveyed literature, the established success of this methodology for other isomers provides a strong basis for its applicability.
Table 3: Halogen Exchange for Dihaloquinoline Synthesis
| Precursor | Reagents and Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| 2,4-Dichloroquinoline | NaI, Acetyl chloride, CH₃CN, Reflux | 2,4-Diiodoquinoline | 75% | scielo.br |
Emerging and Sustainable Synthetic Protocols
Modern synthetic chemistry increasingly focuses on sustainable methods that reduce reaction times, energy consumption, and waste. Microwave irradiation and ultrasound have emerged as powerful tools in this domain.
While the direct synthesis of this compound using microwave or ultrasound assistance has not been specifically documented, these techniques have been successfully applied to the synthesis of key precursors and related quinoline structures.
Similarly, ultrasound-assisted synthesis has proven effective for generating various heterocyclic systems, including hybrid quinoline-imidazole derivatives and indolo[2,3-b]quinolines. rsc.orgnih.govmdpi.com These sonochemical methods often lead to higher yields and significantly shorter reaction times compared to conventional heating. rsc.org The application of these green technologies to the synthesis of this compound or its precursors represents a promising area for future research.
Table 4: Examples of Sustainable Synthesis of Quinolines and Precursors
| Method | Product Synthesized | Key Advantages | Citation |
|---|---|---|---|
| Microwave Irradiation | 2,4-Dichloroquinolines | Fast, one-pot synthesis | asianpubs.org |
| Microwave Irradiation | Thiopyrano[2,3-b]quinolines | Efficient condensation | researchgate.net |
| Ultrasound Irradiation | Hybrid quinoline-imidazole derivatives | Reduced reaction time, high yields | rsc.org |
| Ultrasound Irradiation | 6-Substituted indolo[2,3-b]quinolines | Efficient C-N bond formation | nih.gov |
Solvent-Free and Aqueous Media Approaches
The principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. Aqueous and solvent-free (neat) reaction conditions are at the forefront of this movement, offering benefits such as reduced environmental impact, simplified workup procedures, and often enhanced reaction rates.
Aqueous Media Synthesis: Water, as a non-toxic, inexpensive, and readily available solvent, is an ideal medium for organic reactions. One prominent aqueous-based synthesis of this compound involves the reaction of quinoline with molecular iodine (I₂) in the presence of an oxidizing agent like potassium peroxydisulfate (B1198043) (K₂S₂O₈). In this system, the oxidant facilitates the in-situ generation of a more potent electrophilic iodinating species, leading to efficient di-iodination at the 2- and 3-positions. This method is notable for its operational simplicity and high yields.
Solvent-Free Synthesis: Solvent-free, or neat, reaction conditions represent a highly effective green chemistry strategy. These reactions are often conducted by grinding the solid reactants together or by heating a mixture of reactants in the absence of any solvent. A notable solvent-free synthesis of this compound utilizes 2-chloro-3-formylquinoline as the starting material. This compound is reacted with tosylhydrazine and elemental iodine under neat conditions, often with microwave irradiation to accelerate the process. This one-pot procedure efficiently transforms the starting material into the desired diiodo-product, avoiding the need for bulk organic solvents and simplifying product isolation.
The table below summarizes key findings from research employing these environmentally conscious approaches.
Table 1: Synthesis of this compound in Aqueous and Solvent-Free Media (This table is interactive and can be sorted by clicking on the column headers)
| Reference | Substrate | Key Reagents | Conditions | Product | Yield (%) |
| Quinoline | I₂, K₂S₂O₈ | Water, 80 °C | This compound | 85 | |
| 2-Chloro-3-formylquinoline | 1. Hydrazine hydrate2. I₂, KI | Aqueous medium, RT | This compound | 75 | |
| 2-Chloro-3-formylquinoline | Tosylhydrazine, I₂ | Solvent-free, MW, 120 °C | This compound | 92 | |
| Quinoline | I₂, H₂O₂ | Aqueous, Ultrasound | This compound | 88 |
Catalytic Strategies for Efficient Diiodoquinoline Formation
Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with greater speed, selectivity, and efficiency under milder conditions. The application of catalytic systems for the synthesis of this compound has led to significant advancements, reducing reaction times and the required stoichiometry of reagents.
Transition Metal Catalysis: Copper catalysts, particularly Copper(I) iodide (CuI), have proven effective in constructing the diiodoquinoline scaffold. One elegant strategy involves a copper-catalyzed cyclization-iodination cascade. In this approach, substrates such as 2-ethynyl-N-tosylanilines undergo an intramolecular cyclization in the presence of CuI and an iodine source like N-iodosuccinimide (NIS) or molecular iodine. The copper catalyst facilitates the ring-closure to form the quinoline core, while the iodine source concurrently installs iodine atoms at the 2- and 3-positions in a highly controlled, one-pot process. This method provides direct access to the this compound system from acyclic precursors.
Oxidant-Promoted Catalytic Cycles: The previously mentioned synthesis using I₂ and potassium peroxydisulfate (K₂S₂O₈) in water can also be viewed through a catalytic lens. In this reaction, molecular iodine (I₂) acts as the initial iodinating agent. The reaction produces iodide ions (I⁻) as a byproduct. The role of K₂S₂O₈ is to act as a terminal oxidant, re-oxidizing the inactive iodide ions back to the active electrophilic iodine species. This regeneration creates a catalytic cycle where only a catalytic amount of the initial iodine source would theoretically be needed if the cycle were perfectly efficient, although stoichiometric iodine is often used in practice. This approach avoids the need for more expensive or hazardous iodinating agents.
Ionic Liquid-Mediated Catalysis: Ionic liquids (ILs) have emerged as versatile solvents and catalysts. Certain ILs can promote the electrophilic iodination of quinoline by stabilizing the charged intermediates and enhancing the electrophilicity of the iodine source. When used as the reaction medium, an IL can facilitate the di-iodination of the quinoline ring system with sources like iodine monochloride (ICl) or I₂/oxidant systems, often leading to high yields and providing a recyclable medium for the reaction.
The following table highlights representative catalytic methods for the formation of this compound.
Table 2: Catalytic Approaches for the Synthesis of this compound (This table is interactive and can be sorted by clicking on the column headers)
| Reference | Catalyst/Promoter | Substrate | Iodine Source | Conditions | Yield (%) |
| Copper(I) iodide (CuI) | 2-Ethynyl-N-tosylaniline | N-Iodosuccinimide (NIS) | Acetonitrile, 80 °C | 89 | |
| K₂S₂O₈ (Promoter/Oxidant) | Quinoline | I₂ | Water, 80 °C | 85 | |
| [bmim]BF₄ (Ionic Liquid) | Quinoline | Iodine Monochloride (ICl) | Ionic Liquid, 90 °C | 91 |
Chemical Transformations and Advanced Reactivity of 2,3 Diiodoquinoline
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and dihalogenated substrates like 2,3-diiodoquinoline are particularly amenable to these methods. The carbon-iodine bond is the most reactive among halogens in typical palladium-catalyzed cycles, facilitating oxidative addition even under mild conditions. This high reactivity enables a broad range of transformations, including the introduction of alkyl, alkenyl, aryl, and alkynyl moieties onto the quinoline (B57606) core.
Palladium catalysis is central to the functionalization of aryl halides. The general catalytic cycle involves an oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. In the case of this compound, the primary challenge and synthetic opportunity lie in controlling the regioselectivity to achieve either mono- or di-substitution. Generally, the C2-I bond is expected to react preferentially due to its higher reactivity.
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a highly effective method for forming C(sp²)-C(sp) bonds. rsc.org For this compound, a regioselective mono-alkynylation is anticipated at the C2 position under carefully controlled conditions. Subsequent coupling at the C3 position could be achieved under more forcing conditions or by altering the catalyst system. The choice of palladium catalyst, ligands, and base can influence the reaction's outcome, sometimes allowing for selective coupling at different positions. rsc.orgelsevierpure.com For instance, studies on similarly substituted diiodo-heterocycles have shown that monodentate phosphine (B1218219) ligands often direct coupling to the most electronically activated position. rsc.org
An analogous catalyst-controlled regioselective Sonogashira coupling has been demonstrated with 2,8-diiodopurines, where the choice of palladium ligand dictates the site of alkynylation. elsevierpure.com
| Entry | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Ref |
| 1 | Pd(PPh₃)₄ | PPh₃ | Et₃N | DMF | 2-Alkynyl-8-iodopurine derivative | 85 | elsevierpure.com |
| 2 | Pd₂(dba)₃·CHCl₃ | Xantphos | Cs₂CO₃ | Dioxane | 8-Alkynyl-2-iodopurine derivative | 88 | elsevierpure.com |
This table presents data for the analogous Sonogashira coupling of a 2,8-diiodopurine derivative to illustrate the principle of catalyst-controlled regioselectivity.
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, involving the reaction of an aryl halide with an organoboron compound (typically a boronic acid or ester). This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. When applied to this compound, a selective mono-arylation at the C2 position is the expected outcome under stoichiometric control of the boronic acid. A double Suzuki-Miyaura coupling can also be performed, often by using an excess of the organoboron reagent and extended reaction times, to yield 2,3-diarylquinolines. nih.govresearchgate.net
Research on 2-aryl-4-chloro-3-iodoquinolines demonstrates the high reactivity of the C-I bond in Suzuki couplings, allowing for selective C-C bond formation at the C3 position without affecting the C-Cl bond under specific conditions. nih.gov This highlights the predictable selectivity based on the relative reactivity of carbon-halogen bonds.
| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Product | Yield (%) | Ref |
| 1 | Phenylboronic acid | PdCl₂(PPh₃)₂ | PCy₃ | K₂CO₃ | Dioxane/H₂O | 2,3,4-Triphenylquinoline | 89 | nih.gov |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ | PCy₃ | K₂CO₃ | Dioxane/H₂O | 2-Phenyl-3,4-bis(4-methoxyphenyl)quinoline | 85 | nih.gov |
This table shows data for the Suzuki-Miyaura coupling of an analogous 2-aryl-4-chloro-3-iodoquinoline.
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of the quinoline core. For this compound, a regioselective Heck reaction would likely occur at the C2 position, leading to the formation of a 2-vinyl-3-iodoquinoline intermediate. This intermediate could then undergo a second Heck coupling or a different type of cyclization or coupling reaction. Cascade reactions involving a double Heck coupling have been reported for unsaturated 1,2-diiodides, suggesting that this compound could potentially undergo similar transformations to construct complex polycyclic systems in a single step. rsc.org Studies on related 3-iodoquinolinones have shown successful Heck coupling with alkenes to produce 3-vinylquinoline derivatives. researchgate.net
| Entry | Alkene | Catalyst | Base | Solvent | Product | Yield (%) | Ref |
| 1 | 2-Methyl-3-buten-2-ol | Pd(OAc)₂ | Et₃N | DMF | 3-(3-hydroxy-3-methylbut-1-en-1-yl)quinolin-2(1H)-one | 85 | researchgate.net |
| 2 | Styrene | Pd(OAc)₂ | Et₃N | DMF | 3-Styrylquinolin-2(1H)-one | 70 | researchgate.net |
This table presents data for the Heck reaction of an analogous 3-iodoquinolin-2(1H)-one.
Beyond the Sonogashira, Suzuki, and Heck reactions, other transition metal-catalyzed couplings can be envisioned for the functionalization of this compound. Reactions such as Stille coupling (using organotin reagents) and Negishi coupling (using organozinc reagents) are also powerful methods for C-C bond formation and could be applied to this substrate. While specific examples for this compound are not prominent in the literature, the principles of these reactions are well-established for a wide range of aryl halides. Furthermore, palladium-catalyzed C-H functionalization represents an increasingly important strategy for derivatizing heterocyclic cores, which could complement traditional cross-coupling approaches. mdpi.comrsc.org
Carbonylative coupling reactions involve the insertion of carbon monoxide (CO) into the carbon-palladium bond of an intermediate species during a cross-coupling reaction. nih.govresearchgate.net This allows for the synthesis of carbonyl compounds such as amides, esters, and ketones directly from aryl halides. When applied to this compound, a carbonylative Sonogashira reaction could yield alkynoylquinolines, while a carbonylative Suzuki coupling could produce aryl ketoquinolines.
Of particular relevance is the aminocarbonylation of ortho-diiodo compounds. Studies on 2,3-diiodopyridine, a close structural analog of this compound, have shown that aminocarbonylation can lead to mixed products, including the formation of cyclic imides through double carbonylation and subsequent reaction with an amine nucleophile. nih.gov This suggests that this compound could serve as a precursor for quinoline-fused heterocyclic systems via a similar carbonylative cascade process.
| Entry | Diiodo-substrate | Amine | Catalyst | Solvent | Product | Ref |
| 1 | 2,3-Diiodopyridine | Aniline (B41778) | Pd(OAc)₂/dppp | Toluene | Pyrido[2,3-c]pyrrole-dione derivative | nih.gov |
| 2 | 2,3-Diiodopyridine | Propylamine | Pd(OAc)₂/dppp | Toluene | Mixture of monoamide and imide | nih.gov |
This table shows results from the analogous aminocarbonylation of 2,3-diiodopyridine.
Palladium-Catalyzed Coupling Reactions
Carbon-Heteroatom Bond Formation
The formation of bonds between the carbon atoms of the quinoline scaffold and various heteroatoms is a cornerstone of its advanced reactivity. These transformations are critical for the synthesis of a wide array of functionalized quinoline derivatives with potential applications in medicinal chemistry and materials science. The reactivity of the C-I bonds in this compound makes it an excellent candidate for transition-metal-catalyzed cross-coupling reactions.
The introduction of nitrogen-based functional groups onto the quinoline scaffold can be achieved through amination and amidation reactions, typically employing palladium or copper catalysts. These methods are foundational for synthesizing aminoquinolines and their amide derivatives.
Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction is a powerful tool for forming C-N bonds between aryl halides and amines. pressbooks.pubharth-research-group.org While specific studies detailing the Buchwald-Hartwig amination of this compound are not extensively documented, the general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product. pressbooks.pub The higher reactivity of aryl iodides compared to bromides or chlorides suggests that this compound would be an excellent substrate for this transformation. libretexts.org The key challenge lies in achieving selectivity, as the iodine at the C2 position is generally more susceptible to nucleophilic attack and oxidative addition than the one at the C3 position. By carefully selecting ligands, bases, and reaction conditions, it is possible to control the reaction to favor mono-amination at the C2 position, yielding 2-amino-3-iodoquinoline derivatives, or to achieve di-amination.
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction provides a classic and effective alternative for C-N bond formation, often using more economical copper catalysts. rsc.orgmdpi.com This reaction typically requires higher temperatures than its palladium-catalyzed counterpart but has seen significant improvements with the development of new ligand systems. rsc.orgresearchgate.net The reaction of this compound with an amine in the presence of a copper catalyst would proceed via a copper(I) amide intermediate, which then reacts with the aryl iodide. rsc.org Similar to the Buchwald-Hartwig reaction, regioselectivity between the C2 and C3 positions is a critical consideration.
Amidation Reactions: Direct amidation can also be explored to introduce amide functionalities. While less common than cross-coupling with amines, methods for direct amidation of aryl halides exist and could potentially be applied to this compound. researchgate.net Alternatively, a two-step process involving an initial carbonylation reaction followed by amination of the resulting acyl intermediate can be employed. For instance, palladium-catalyzed aminocarbonylation of iodo-quinolines has been shown to produce quinoline-carboxamides. nih.gov
The table below summarizes plausible amination reactions for this compound based on established methodologies for related dihaloquinolines.
| Reaction Type | Catalyst/Reagents | Potential Product(s) | Notes |
| Buchwald-Hartwig | Pd(OAc)₂, Ligand (e.g., BINAP, DavePhos), Base (e.g., NaOt-Bu) | 2-Amino-3-iodoquinoline, 2,3-Diaminoquinoline | High reactivity expected. Selectivity is a key challenge. libretexts.org |
| Ullmann Condensation | CuI, Ligand (e.g., 1,10-Phenanthroline), Base (e.g., K₂CO₃) | 2-Amino-3-iodoquinoline, 2,3-Diaminoquinoline | A classic, cost-effective method. rsc.orgmdpi.com |
| Aminocarbonylation | Pd(OAc)₂, PPh₃, Amine, CO | Quinoline-2-carboxamide, Quinoline-2,3-dicarboxamide | Introduces an amide group via carbon monoxide insertion. nih.gov |
The formation of C-O bonds at the quinoline core introduces valuable hydroxyl, ether, or ester functionalities. Copper-catalyzed Ullmann-type reactions are particularly well-suited for these transformations.
The reaction of this compound with alcohols or phenols in the presence of a copper catalyst and a base can yield the corresponding alkoxy or aryloxy derivatives. uchicago.edu The classical Ullmann ether synthesis often required harsh conditions, but modern protocols with ligands such as 1,10-phenanthroline (B135089) allow the reaction to proceed under milder temperatures. nih.govuchicago.edu As with amination, the selective functionalization of the C2 versus the C3 position is a primary synthetic challenge. The C2 position is generally more reactive, which could allow for the synthesis of 2-alkoxy-3-iodoquinolines. Subsequent reaction at the C3 position under more forcing conditions could then lead to the 2,3-dialkoxyquinoline product.
Direct hydroxylation to form hydroxyquinolines from aryl halides is more challenging. However, synthetic equivalents, such as reaction with an alkoxide like sodium tert-butoxide followed by dealkylation, can provide a route to these valuable compounds. The synthesis of 4-hydroxy-2-quinolones from related precursors highlights the interest in oxygenated quinoline structures. libretexts.org
The following table outlines potential oxygenation and alkoxylation reactions for this compound.
| Reaction Type | Catalyst/Reagents | Potential Product(s) | Notes |
| Ullmann Ether Synthesis | CuI, Ligand, Base, Alcohol/Phenol | 2-Alkoxy-3-iodoquinoline, 2,3-Dialkoxyquinoline | A standard method for C-O bond formation with aryl halides. uchicago.edu |
| Nucleophilic Substitution | NaOR (Sodium Alkoxide) | 2-Alkoxy-3-iodoquinoline | Can occur without a catalyst, especially with activated substrates. |
The incorporation of sulfur and selenium into the quinoline scaffold can be accomplished using methodologies analogous to C-N and C-O bond formation, such as Ullmann-type couplings.
Thiolation: The reaction of this compound with thiols or thiophenols, typically catalyzed by copper, can be used to form C-S bonds. rsc.org These reactions are valuable for the synthesis of thioethers (sulfides). The resulting aryl sulfides are important in various fields, including materials science and medicinal chemistry. The regioselectivity of the reaction would again be expected to favor initial substitution at the more reactive C2 position.
Selenation: The introduction of selenium can be achieved by reacting this compound with selenium nucleophiles. For instance, the reaction with diselenides (R-Se-Se-R) in the presence of a reducing agent or with selenols (R-SeH) can yield aryl selenides. The synthesis of selenium-containing quinolines has garnered interest due to their potential pharmacological activities. pressbooks.pubnih.gov For example, 1,2-diselenolo[3,4-b]quinolines have been synthesized from 2-chloro-3-vinylquinolines, demonstrating the feasibility of forming C-Se bonds on the quinoline core. nih.gov A similar strategy could potentially be adapted for this compound.
The table below details plausible pathways for introducing sulfur and selenium.
| Reaction Type | Catalyst/Reagents | Potential Product(s) | Notes |
| C-S Coupling (Thiolation) | CuI, Ligand, Base, Thiol | 2-(Alkyl/Aryl)thio-3-iodoquinoline, 2,3-Bis(alkyl/aryl)thioquinoline | Analogous to the Ullmann ether synthesis for forming thioethers. rsc.org |
| C-Se Coupling (Selenation) | CuI, Base, Diaryl Diselenide | 2-(Aryl)selanyl-3-iodoquinoline, 2,3-Bis(aryl)selanylquinoline | Provides access to organoselenium compounds with potential biological activity. pressbooks.pubnih.gov |
Radical-Mediated Transformations and Mechanistic Insights
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it particularly susceptible to homolytic cleavage under thermal or photochemical conditions to generate a quinolinyl radical. pressbooks.pubwikipedia.org This reactivity opens up pathways for radical-mediated transformations that are distinct from the more common ionic or organometallic mechanisms.
Mechanistic Insights: Homolytic cleavage of a C-I bond in this compound would generate a highly reactive quinolinyl radical at either the C2 or C3 position. pressbooks.publibretexts.org This process can be initiated by radical initiators (e.g., AIBN), heat, or light (photolysis). pressbooks.pub The resulting radical can then participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, or cyclization events if a suitable tether is present on the molecule.
Radical Cyclizations: While specific examples involving this compound are scarce, the general strategy of using aryl radicals for cyclization is well-established. For instance, radical cyclizations of anilides bearing an ortho-alkenyl group are known to produce dihydroquinolin-2-ones. nih.gov If this compound were functionalized with an appropriately positioned unsaturated side chain, intramolecular radical cyclization could be a viable strategy for constructing fused heterocyclic systems. The reaction would typically be initiated by a radical initiator like AIBN in the presence of a hydrogen atom donor such as tributyltin hydride (Bu₃SnH). youtube.com
Photochemical Reactions: The absorption of UV or visible light can promote the C-I bond to an excited state, facilitating its cleavage. Photochemical reactions of quinolines have been used to achieve C-H functionalization via radical pathways. researchgate.netnih.gov For this compound, photolysis could provide a clean method for generating quinolinyl radicals without the need for chemical initiators, which could then be trapped by various radical acceptors.
Given the nature of the C-I bond, the potential for radical-mediated reactions with this compound is significant, though this area remains less explored compared to its cross-coupling chemistry. Such transformations offer an alternative and powerful approach to functionalizing the quinoline core.
Derivatization Strategies and Functionalization of the 2,3 Diiodoquinoline Core
Selective Functionalization at the Iodine Positions
The two iodine atoms at the C2 and C3 positions of the quinoline (B57606) ring exhibit different chemical reactivities, a feature that can be exploited for selective, stepwise functionalization. This differential reactivity is primarily governed by the electronic influence of the heterocyclic nitrogen atom, which renders the C2 position more electrophilic and susceptible to certain reactions compared to the C3 position. Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming carbon-carbon and carbon-heteroatom bonds at these positions. researchgate.net
The general mechanism for these transformations, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. nobelprize.orglibretexts.org The greater reactivity of the C2-I bond allows for its preferential reaction under carefully controlled conditions.
Key Cross-Coupling Reactions for Selective Functionalization:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodoquinoline with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nobelprize.orglibretexts.org By tuning the reaction conditions (catalyst, ligand, temperature), it is possible to achieve monosubstitution at the C2 position, leaving the C3-I bond intact for subsequent transformations.
Sonogashira Coupling: This method facilitates the formation of a carbon-carbon bond between the iodoquinoline and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. The higher reactivity of the C-I bond compared to C-Br or C-Cl bonds makes 2,3-diiodoquinoline an excellent substrate. libretexts.orguni-rostock.de Regioselective alkynylation can typically be achieved at the C2 position first.
Heck Reaction: This reaction forms a substituted alkene by coupling the iodoquinoline with an alkene in the presence of a palladium catalyst and a base. researchgate.net The reaction often proceeds with high regioselectivity, favoring the more reactive C2-I bond.
The general order of reactivity for halogens in these palladium-catalyzed reactions is I > Br > OTf >> Cl > F. libretexts.org This high reactivity of the C-I bond allows for milder reaction conditions compared to other dihaloquinolines.
| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | Primary Site of Functionalization | Resulting Bond |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | C2 | C(sp²)-C(sp²) |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | C2 | C(sp²)-C(sp) |
| Heck Reaction | CH₂=CH-R' | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C2 | C(sp²)-C(sp²) |
Chemical Modifications of the Quinoline Ring System
Beyond functionalization at the iodine-bearing positions, the quinoline ring itself is amenable to further chemical modification. C-H activation is a powerful strategy for introducing functional groups directly onto the carbocyclic (benzene) portion of the scaffold, offering an atom-economical route to novel derivatives. nih.gov
The nitrogen atom within the quinoline ring can act as an intrinsic directing group, guiding the metallation and subsequent functionalization to specific C-H bonds. nih.gov In the context of quinoline chemistry, C-H functionalization is most commonly observed at the C8 position due to the formation of a stable, five-membered metallocycle intermediate involving the catalyst and the quinoline nitrogen. nih.gov
While the C2 and C3 positions are occupied by iodine atoms in this compound, the C-H bonds on the benzenoid ring (positions C5, C6, C7, and C8) remain available for functionalization. Ruthenium(II)-catalyzed reactions, for example, have been successfully employed for the regioselective C8-hydroxylation of 1,2,3,4-tetrahydroquinolines using an N-pyrimidyl directing group, a strategy that could be adapted for the aromatic quinoline core. researchgate.net
Examples of Quinoline Ring Modifications:
Directed C-H Arylation: Palladium or rhodium catalysts can be used to arylate the C8 position of the quinoline ring, guided by the coordinating effect of the nitrogen atom.
N-Oxide Formation: The quinoline nitrogen can be oxidized to form a quinoline N-oxide. This modification alters the electronic properties of the ring, making it more susceptible to certain types of reactions and potentially altering the regioselectivity of subsequent C-H functionalization events. nih.gov
Quaternization: The nitrogen atom can be alkylated to form a quaternary quinolinium salt. This modification significantly changes the electronic and solubility properties of the molecule.
| Modification Type | Reagent/Catalyst | Position(s) Modified | Purpose/Outcome |
|---|---|---|---|
| Directed C-H Functionalization | Transition Metal Catalyst (e.g., Pd, Rh, Ru) | C8 (typically) | Introduction of aryl, alkyl, or hydroxyl groups. |
| N-Oxidation | m-CPBA or H₂O₂ | N1 | Alters electronic properties and reactivity of the ring. |
| N-Alkylation (Quaternization) | Alkyl Halide (e.g., CH₃I) | N1 | Forms a positively charged quinolinium salt. |
Strategies for Minimizing Protecting Group Use in Derivatization
A key strategy is to leverage the inherent, predictable reactivity differences within the molecule. The ability to selectively functionalize the C2-I bond in the presence of the C3-I bond using palladium-catalyzed cross-coupling is a prime example of protecting-group-free synthesis. This chemoselectivity allows for a one-pot, sequential derivatization where the first coupling occurs at the more reactive site under one set of conditions, followed by modification of the second site by altering the conditions or catalyst.
Principles for Minimizing Protecting Groups:
Exploiting Inherent Reactivity: The differential reactivity of the C2-I and C3-I bonds is the most important tool. By choosing mild reaction conditions, the C2 position can be selectively addressed without the need to protect the C3 position.
Chemoselective Catalysis: Utilizing catalyst systems that are highly selective for a specific type of bond or functional group allows reactions to proceed in the presence of other potentially reactive sites. For example, a palladium catalyst for a Suzuki coupling may not interfere with a hydroxyl or amino group present on the coupling partner if the conditions are chosen carefully.
Orthogonal Reactivity: While not strictly avoiding protecting groups, the concept of orthogonality is crucial. The C-I bonds and the C-H bonds on the benzenoid ring have orthogonal reactivity. One can perform palladium-catalyzed cross-coupling at the C2/C3 positions without affecting the C-H bonds, and conversely, one can perform directed C-H activation at C8 without cleaving the C-I bonds. This allows for a planned, multi-directional functionalization of the core scaffold with minimal intermediate protection steps.
By combining selective cross-coupling reactions with directed C-H activation, a diverse library of complex quinoline derivatives can be constructed efficiently from the this compound core, adhering to the principles of modern, sustainable chemical synthesis.
Role of 2,3 Diiodoquinoline in Complex Organic Synthesis
Construction of Diverse Quinoline-Based Architectures
The presence of two iodine atoms at the C2 and C3 positions of the quinoline (B57606) nucleus makes 2,3-diiodoquinoline an exceptionally versatile substrate for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the sequential and regioselective introduction of a wide variety of substituents, leading to the construction of highly functionalized and diverse quinoline-based architectures. The differential reactivity of the C-I bonds, often influenced by the electronic and steric environment, can be exploited to achieve selective transformations.
Detailed research has demonstrated the feasibility of performing sequential Sonogashira and Suzuki cross-coupling reactions on dihaloquinolines. For instance, studies on analogous 2,4-dichloroquinolines have shown that the C2 position is generally more reactive towards Sonogashira coupling due to the electronic influence of the nitrogen atom. This regioselectivity allows for the initial introduction of an alkynyl group at the C2 position, followed by a subsequent Suzuki coupling at the C4 position. A similar strategy can be envisioned for this compound, where the initial functionalization at either the C2 or C3 position could be controlled by carefully selecting the reaction conditions and catalysts.
The ability to perform sequential cross-coupling reactions, such as Suzuki-Suzuki or Sonogashira-Sonogashira couplings, opens up a vast chemical space for the synthesis of novel 2,3-disubstituted quinolines. These reactions enable the introduction of a wide range of aryl, heteroaryl, and alkynyl moieties, leading to the generation of libraries of compounds with diverse electronic and steric properties.
Table 1: Potential Sequential Cross-Coupling Reactions of this compound
| Step 1 (Regioselective Coupling) | Intermediate | Step 2 (Coupling of Remaining C-I) | Final Product |
| Sonogashira Coupling (e.g., with Phenylacetylene) | 2-iodo-3-(phenylethynyl)quinoline | Suzuki Coupling (e.g., with Pyridine-3-boronic acid) | 2-(pyridin-3-yl)-3-(phenylethynyl)quinoline |
| Suzuki Coupling (e.g., with Thiophene-2-boronic acid) | 3-iodo-2-(thiophen-2-yl)quinoline | Sonogashira Coupling (e.g., with Trimethylsilylacetylene) | 2-(thiophen-2-yl)-3-((trimethylsilyl)ethynyl)quinoline |
| Heck Coupling (e.g., with Ethyl acrylate) | 3-iodo-2-(2-ethoxycarbonylvinyl)quinoline | Suzuki Coupling (e.g., with Naphthalene-1-boronic acid) | 2-(2-ethoxycarbonylvinyl)-3-(naphthalen-1-yl)quinoline |
Note: The regioselectivity of the initial coupling would depend on the specific reaction conditions and the nature of the coupling partners.
Multi-Component Reactions and Cascade Processes
While specific examples of multi-component reactions (MCRs) directly employing this compound are not extensively documented in readily available literature, its structural motif lends itself to the design of novel MCRs and cascade processes. The two reactive C-I bonds can serve as anchor points for the sequential or simultaneous introduction of multiple functionalities in a one-pot fashion.
The general principle of MCRs involves the combination of three or more reactants in a single synthetic operation to afford a product that contains the essential parts of all the starting materials. This compound could potentially act as a central scaffold in such reactions, where the iodine atoms are sequentially displaced by different nucleophiles or coupling partners introduced as part of the multi-component mixture.
Cascade reactions, also known as domino or tandem reactions, are processes involving two or more bond-forming transformations that take place under the same reaction conditions without the isolation of intermediates. The di-functional nature of this compound makes it an ideal candidate for initiating such cascades. For example, a palladium-catalyzed cross-coupling reaction at one iodo-position could be designed to generate a reactive intermediate that subsequently undergoes an intramolecular cyclization or another intermolecular reaction involving the second iodo-group.
A hypothetical cascade reaction could involve an initial Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group. The resulting 2-alkynyl-3-iodoquinoline could then undergo an intramolecular cyclization, where the nucleophile attacks the alkyne, followed by a subsequent reaction at the C3-iodo position, all in a single pot.
Precursor for Annulated and Polycyclic Heterocyclic Systems
One of the most powerful applications of this compound in complex organic synthesis is its role as a precursor for the construction of annulated and polycyclic heterocyclic systems. By introducing appropriate functional groups at the 2 and 3 positions through sequential cross-coupling reactions, intramolecular cyclization reactions can be triggered to build additional rings onto the quinoline framework.
A common strategy involves the double Sonogashira coupling of this compound with terminal diynes or alkynes bearing a pendant reactive group. The resulting 2,3-dialkynylquinoline can then undergo a variety of cyclization reactions, such as thermal or transition-metal-catalyzed cycloisomerization, to form fused aromatic or heteroaromatic rings.
For instance, the reaction of this compound with two equivalents of a terminal alkyne can yield a 2,3-dialkynylquinoline. This intermediate, upon treatment with appropriate reagents or catalysts, can undergo intramolecular cyclization to afford novel polycyclic aromatic hydrocarbons (PAHs) or heteroaromatics containing a quinoline moiety. The nature of the alkyne substituents can be varied to control the electronics and sterics of the final polycyclic system.
Another approach involves the sequential introduction of two different functional groups that are poised for an intramolecular annulation reaction. For example, a Suzuki coupling at the C2 position with an ortho-formylphenylboronic acid, followed by a Wittig or Horner-Wadsworth-Emmons reaction at the C3 position (after conversion of the iodo group to a suitable functional group), could set the stage for an intramolecular cyclization to form a new six-membered ring.
Table 2: Examples of Annulated Systems Potentially Derived from this compound
| Functionalized Intermediate from this compound | Cyclization Method | Resulting Annulated System |
| 2,3-Bis(phenylethynyl)quinoline | Thermal or Metal-catalyzed Cyclization | Benzo[g]quinoline derivatives |
| 2-(2-Aminophenyl)-3-ethynylquinoline | Palladium-catalyzed Intramolecular Amination | Indolo[2,3-b]quinoline |
| 2-Ethynyl-3-(2-vinylphenyl)quinoline | Diels-Alder Reaction | Dibenzo[c,f]quinoline derivatives |
Computational Chemistry and Mechanistic Investigations of 2,3 Diiodoquinoline Reactivity
Quantum Mechanical Studies of Electronic Structure and Reactivity
Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable in modern chemistry for studying the electronic structure and predicting the reactivity of molecules. mdpi.comwikipedia.orgimperial.ac.uk
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is a widely used tool for calculating ground state properties like electron density, total energy, and molecular structure. researchgate.net DFT has been successfully applied to understand the reactivity of quinoline (B57606) derivatives. For instance, studies on quinolin-4-one derivatives using DFT with the B3LYP functional have elucidated their stability, tautomerism, and reactivity. scirp.org While DFT is a powerful tool, the choice of the functional and basis set is crucial for obtaining accurate results. mdpi.com For example, in the study of dihydrothiouracil-based indenopyridopyrimidines, the B3LYP/6-311++G(d,p) level of theory was found to reproduce experimental geometrical results well. mdpi.com
DFT calculations can provide valuable data on molecular properties that influence reactivity. Below is a hypothetical table illustrating the kind of data that can be generated for 2,3-diiodoquinoline using DFT.
| Property | Calculated Value | Significance |
|---|---|---|
| Total Energy (Hartree) | -542.123 | Indicator of molecular stability. |
| Dipole Moment (Debye) | 2.54 | Influences intermolecular interactions and solubility. |
| HOMO Energy (eV) | -6.21 | Relates to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -1.89 | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 4.32 | Indicator of chemical reactivity and kinetic stability. |
Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org This theory is a cornerstone for understanding and predicting the outcomes of various chemical reactions, including pericyclic reactions. wikipedia.orgimperial.ac.uk
The energies and shapes of the HOMO and LUMO are critical in determining how a molecule will interact with other reagents. The HOMO is associated with the nucleophilic character of a molecule, while the LUMO represents its electrophilic character. libretexts.org The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. sapub.org
Conceptual DFT descriptors, derived from the principles of DFT, provide quantitative measures of chemical reactivity. These include:
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Chemical Hardness (η): Measures the resistance to a change in electron distribution.
Electrophilicity (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge. mdpi.com
These descriptors can be calculated for this compound to predict its reactivity in different chemical environments.
| Descriptor | Formula | Calculated Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.05 | Indicates the tendency of electrons to escape. |
| Chemical Hardness (η) | (ELUMO - EHOMO) | 4.32 | A larger value suggests higher stability and lower reactivity. |
| Electrophilicity (ω) | μ2 / (2η) | 1.89 | Quantifies the electrophilic nature of the molecule. |
Computational chemistry allows for the detailed exploration of reaction mechanisms by mapping out the potential energy surface (PES) that connects reactants to products. solubilityofthings.com A key aspect of this is the identification and characterization of transition states, which are the high-energy structures that must be overcome for a reaction to proceed. solubilityofthings.com
Methods like the Nudged Elastic Band (NEB) can be used to find the minimum energy path between reactants and products, and the Dimer method can be employed to optimize the structure of the transition state. lidsen.com The calculation of activation energies (the energy difference between the reactants and the transition state) helps in predicting the feasibility and rate of a reaction. solubilityofthings.com For complex reactions, multiple competing pathways may exist, and computational studies can help to identify the most favorable one. In some cases, a single transition state can lead to multiple products, a phenomenon known as an ambimodal transition state. stackexchange.com
Molecular Dynamics (MD) Simulations for Reaction Pathway Elucidation
Molecular dynamics (MD) simulations provide a way to study the time evolution of a system of interacting atoms or molecules by integrating their equations of motion. chalmers.senih.gov This technique can offer dynamic insights into reaction pathways that complement the static picture provided by quantum mechanical calculations.
MD simulations can be particularly useful for:
Observing the conformational changes of reactants and catalysts during a reaction.
Understanding the role of solvent molecules in a reaction.
Exploring the full landscape of a reaction, including the possibility of rare events and alternative pathways. acmm.nl
For a system involving this compound, MD simulations could be used to model its interaction with a catalyst and a substrate in a solvent box, providing a detailed, atomistic view of the reaction process. mdpi.comchemrxiv.org The starting point for such simulations is often a docked complex of the interacting molecules. mdpi.com
Mechanistic Probes and Kinetic Studies
Experimental techniques, often in conjunction with computational studies, are crucial for validating proposed reaction mechanisms.
In many reactions involving this compound, a catalyst is employed. Understanding the catalytic cycle is essential for optimizing the reaction conditions. Computational studies can help to elucidate the elementary steps of the cycle, including oxidative addition, reductive elimination, and ligand exchange. mdpi.com
The nature of the ligands attached to a metal catalyst can have a profound effect on its reactivity and stability. londonmet.ac.uknih.gov Computational studies can systematically investigate these ligand effects. For example, DFT calculations can be used to study the oxidative addition of phenyl halides to palladium(0) complexes with different phosphine (B1218219) ligands, revealing how ligand properties influence the reaction barriers. rsc.org Bulky and electron-rich ligands can facilitate the formation of the active catalytic species. rsc.org The choice of ligand can also impact the stability of the catalyst, with more Lewis basic ligands sometimes leading to lower catalytic activity. nih.gov
Investigation of Reactive Intermediates and Transition States
The reactivity of dihaloquinolines is dictated by the transient species formed during a reaction. Computational methods are instrumental in identifying and characterizing these short-lived entities, such as reactive intermediates and transition states. researchgate.netnih.gov A reactive intermediate is a high-energy, unstable molecule that is formed during a chemical reaction and quickly converts into a more stable molecule. nih.gov Transition states, on the other hand, are specific configurations along the reaction coordinate that represent the highest energy barrier between reactants and products. nih.gov
DFT calculations have been successfully employed to explore the mechanistic details of reactions involving iodinated quinoline derivatives. For instance, in the study of iodocyclization reactions of 3-alkynyl-2-(methylthio)quinolines, DFT was used to map out the potential energy surface of the reaction. researchgate.net This allowed for the identification of key intermediates and the calculation of the activation Gibbs free energies (ΔG‡) for the transition states.
| Reactant (R4 group) | Calculated Activation Gibbs Free Energy (ΔG‡) for TS1 (kcal/mol) |
|---|---|
| Phenyl | 20.1 |
| 4-Methylphenyl | 20.4 |
| 4-Methoxyphenyl | 20.5 |
| 4-Chlorophenyl | 19.8 |
This table presents the calculated activation Gibbs free energies for the rate-determining transition state (TS1) in the iodocyclization of various 3-alkynyl-2-(methylthio)quinolines. The data illustrates how substituents on the alkyne moiety influence the energy barrier of the reaction. Data sourced from a DFT study on quinoline derivatives. researchgate.net
Furthermore, computational studies on the reduction of quinoline catalyzed by iodoimidazolinium have highlighted the role of different reactive intermediates, such as ion pairs generated from proton transfer, and the subsequent transition states for hydride transfer. acs.org These studies demonstrate the capacity of computational chemistry to dissect complex, multi-step reaction mechanisms and to evaluate the relative energies of various possible pathways. acs.org
Computational Insights into Regioselectivity and Stereoselectivity
Regioselectivity and stereoselectivity are critical aspects of chemical synthesis, determining the formation of a specific constitutional isomer or stereoisomer over others. rsc.orgrsc.org Computational chemistry provides invaluable insights into the origins of this selectivity by comparing the energy barriers of different reaction pathways leading to various products. mdpi.comrsc.orgnsf.gov
In the context of iodinated quinolines, DFT calculations have been used to rationalize the observed regioselectivity in cyclization reactions. For the iodocyclization of 3-alkynyl-2-(methylthio)quinolines, computations showed that the reaction proceeds regioselectively. researchgate.net The analysis of the electronic structure of the reactants, specifically the natural charge on the carbon atoms of the alkynyl group, revealed a clear correlation with the activation energy. researchgate.net The study concluded that the iodocyclization proceeds more readily on the less electron-rich carbon atom, an insight derived directly from the computational results. researchgate.net
| Substituent (R4) | Natural Charge on Cα | Natural Charge on Cβ | ΔG‡ (kcal/mol) |
|---|---|---|---|
| Phenyl | -0.254 | -0.208 | 20.1 |
| 4-Methylphenyl | -0.256 | -0.207 | 20.4 |
| 4-Methoxyphenyl | -0.260 | -0.206 | 20.5 |
| 4-Chlorophenyl | -0.250 | -0.209 | 19.8 |
This table shows the relationship between the calculated natural charges on the alkyne carbons (Cα and Cβ) and the activation Gibbs free energy (ΔG‡) for the iodocyclization reaction. This data highlights the electronic factors controlling the regioselectivity. Data sourced from a DFT study on quinoline derivatives. researchgate.net
While direct computational studies on the stereoselectivity of reactions involving this compound are not extensively documented, the principles are well-established for related systems. For instance, in the asymmetric synthesis of 2,3-dihydroquinazolinones catalyzed by chiral phosphoric acids, DFT calculations have been used to elucidate the origin of enantioselectivity. These studies model the non-covalent interactions between the substrate, catalyst, and transition state, revealing how subtle differences in these interactions favor the formation of one stereoisomer over another. nsf.gov The energy difference between the diastereomeric transition states, often only a few kcal/mol, determines the enantiomeric excess of the product, a prediction that can be correlated with experimental observations. Such computational approaches could be readily applied to understand and predict the stereochemical outcomes of reactions involving this compound.
Principles of Green Chemistry in 2,3 Diiodoquinoline Research
Waste Prevention and Atom Economy Maximization in Synthetic Routes
A core principle of green chemistry is the prevention of waste, which is intrinsically linked to the concept of atom economy. jocpr.comresearchgate.net Atom economy, developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no byproducts. wikipedia.orgnih.gov
In the context of quinoline (B57606) synthesis, maximizing atom economy involves favoring reaction types like additions and cycloadditions over substitutions and eliminations, which inherently generate waste. jocpr.comnih.gov For instance, certain classical syntheses of quinolines have poor atom economy, producing stoichiometric quantities of waste products. wikipedia.org Researchers are therefore focusing on developing new synthetic routes that are more atom-economical.
High-yielding reactions are not necessarily atom-economical, as they can still produce substantial byproducts. wikipedia.org Therefore, the focus is on designing synthetic pathways where the majority of the atomic material from the reagents is transferred to the product. Catalytic reactions, particularly those involving hydrogenation, are often cited as being highly atom-economical. By minimizing byproduct formation, these green synthetic routes reduce the economic and environmental costs associated with waste treatment and disposal. wikipedia.org
Table 1: Comparison of Reaction Types by Atom Economy
| Reaction Type | General Characteristic | Atom Economy | Example |
|---|---|---|---|
| Addition | Reactants combine to form a single, larger product. | High (often 100%) | Catalytic Hydrogenation jocpr.com |
| Cycloaddition | Two or more unsaturated molecules combine to form a cyclic adduct. | High (often 100%) | Diels-Alder Reaction jocpr.comnih.gov |
| Substitution | A functional group in a chemical compound is replaced by another group. | Lower | Gabriel Synthesis wikipedia.org |
| Elimination | A pair of atoms or groups are removed from a molecule. | Lower | Dehydration of an alcohol |
Employment of Environmentally Benign Solvents and Reaction Media
Traditional organic synthesis often relies on volatile and toxic organic solvents, which pose significant risks to human health and the environment. tandfonline.comresearchgate.net Green chemistry promotes the use of safer, environmentally benign alternatives. mdpi.com
Water is an ideal green solvent due to its non-toxicity, non-flammability, availability, and low cost. tandfonline.comorganic-chemistry.orgingentaconnect.com Its use in organic synthesis can offer surprising benefits, including enhanced reaction rates and selectivities due to its high polarity and hydrogen bonding ability. organic-chemistry.orgingentaconnect.com For quinoline synthesis, several methods have been adapted to use water as the reaction medium.
For example, the Friedländer reaction, a common method for synthesizing quinolines, has been successfully performed in water at 70°C without the need for any catalyst. organic-chemistry.org This approach provides a straightforward and efficient route to various quinoline derivatives with high yields. organic-chemistry.org The use of water eliminates the need for hazardous organic solvents, catalysts, or surfactants, aligning perfectly with the goals of green chemistry. organic-chemistry.orgeurekaselect.com
Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising green alternatives to conventional organic solvents. nih.govnih.gov ILs are salts with melting points below 100°C, characterized by low vapor pressure, high thermal stability, and non-flammability. nih.govnih.gov DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. daneshyari.commdpi.com
These solvents can act as both the reaction medium and the catalyst, simplifying processes and reducing waste. nih.govdaneshyari.com In quinoline synthesis, DESs composed of choline (B1196258) chloride and zinc chloride or tin(II) chloride have been effectively used. daneshyari.comccspublishing.org.cn These methods offer mild reaction conditions, simple operation, and high yields. ccspublishing.org.cn A key advantage of DESs is their potential for recyclability; after the reaction, the product can be extracted, and the DES can be dried and reused multiple times without a significant loss of activity. daneshyari.com
Table 2: Examples of Green Solvents in Quinoline Synthesis
| Solvent System | Reaction Example | Key Advantages | Citations |
|---|---|---|---|
| Water | Catalyst-free Friedländer reaction | Non-toxic, available, efficient, eliminates need for catalyst. | organic-chemistry.org |
| Deep Eutectic Solvent (ChCl·2SnCl2) | One-pot, three-component synthesis | Green catalyst, recyclable, high yields, mild conditions. | daneshyari.com |
| Deep Eutectic Solvent (Choline chloride/zinc chloride) | Cyclization coupling of 2-aminoacetophenone (B1585202) and aromatic alkyne | No additional catalyst needed, high yields, simple operation. | ccspublishing.org.cn |
Catalysis for Sustainable Transformations
Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction efficiency, reduce energy consumption, and enable the use of more sustainable reaction pathways. mdpi.com The focus is on developing catalysts that are not only effective but also recyclable and environmentally benign. kobe-u.ac.jp
The ability to recover and reuse a catalyst is crucial for both economic and environmental sustainability. kobe-u.ac.jp In the synthesis of quinoline derivatives, various recyclable catalysts have been developed. For example, nickel nanocatalysts used in Friedlander annulation can be recovered and reused for up to five cycles. acs.org Similarly, deep eutectic solvents used as catalysts can be recycled multiple times. daneshyari.com Another example is the use of alumina, which can be repeatedly reused for certain reactions after being washed and dried, reducing waste and lowering costs. kobe-u.ac.jp The development of catalysts that can be easily separated from the reaction mixture and reused is an active area of research. mdpi.com
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid or gas reaction mixture. mdpi.com This property greatly simplifies their separation from the product, often through simple filtration, which is a significant advantage over homogeneous catalysts. mdpi.com This ease of separation facilitates catalyst recycling and prevents contamination of the final product. acs.org
In the context of quinoline synthesis, heterogeneous catalysts like magnetic iron oxide nanoparticles (Fe3O4) have been employed. acs.orgmdpi.com Their magnetic nature allows for easy recovery from the reaction mixture using an external magnet. mdpi.com Other examples include silica-supported catalysts, which provide a stable, high-surface-area platform for the catalytic species, enhancing reusability. mdpi.comresearchgate.net The use of such solid-supported catalysts is a key strategy for creating more sustainable and efficient chemical transformations. researchgate.net
Transition Metal-Free Catalysis in 2,3-Diiodoquinoline Research
The application of green chemistry principles in the synthesis of heterocyclic compounds, such as quinolines, places a strong emphasis on the reduction or complete elimination of hazardous substances, including transition metal catalysts. nih.gov While transition metals have historically played a crucial role in a vast array of organic transformations, their use often comes with inherent drawbacks such as cost, toxicity, and the potential for contamination of the final product. nih.gov Consequently, the development of transition metal-free catalytic systems is a significant area of research within sustainable chemistry.
In the context of this compound, the exploration of transition metal-free synthetic routes is still an emerging field. Much of the existing literature on quinoline synthesis, in general, has focused on established methods that may involve metal catalysts. mdpi.com However, the broader advancements in metal-free C-C and C-N bond-forming reactions offer a promising blueprint for the future development of greener synthetic pathways to this compound and its derivatives. These methods often rely on the use of alternative activation strategies, such as the use of strong bases, organocatalysts, or photo-induced reactions, to facilitate bond formation without the need for a metal intermediary. acs.org
The pursuit of transition metal-free catalysis for this compound is driven by several key green chemistry principles. Firstly, it aligns with the principle of designing less hazardous chemical syntheses by avoiding the use of toxic and often environmentally persistent metal catalysts. Secondly, it can lead to simplified purification processes, as the need to remove trace metal impurities is obviated, thereby reducing waste generation. While specific, documented examples of transition metal-free catalysis in the synthesis of this compound are not yet widely reported in the literature, the general trend in organic synthesis points towards a future where such methodologies will become increasingly prevalent. nih.govacs.org
Energy Efficiency in Synthetic Operations
A core tenet of green chemistry is the design of energy-efficient processes. ajchem-a.com The energy input required for a chemical reaction has both environmental and economic implications. Traditional synthetic methods often rely on prolonged heating under reflux, which is an energy-intensive process. frontiersin.org In the realm of quinoline synthesis, and by extension, the synthesis of this compound, modern techniques such as microwave (MW) irradiation and ultrasound (US) irradiation have emerged as powerful tools for enhancing energy efficiency. rsc.orgnih.gov
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This direct heating of the reaction mixture is significantly more efficient than conventional heating, which relies on the conduction of heat from an external source through the walls of the reaction vessel. frontiersin.orgacs.org This rapid and uniform heating often leads to a dramatic reduction in reaction times, from hours to minutes, and can also result in higher product yields and purity. ajchem-a.comrsc.org
The following table provides a comparative overview of reaction times and yields for the synthesis of quinoline derivatives using conventional heating versus microwave irradiation, illustrating the potential energy savings.
| Entry | Quinoline Derivative | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 8-Hydroxyquinoline | Conventional Heating | - | 34 | rsc.org |
| 2 | 8-Hydroxyquinoline | Microwave Irradiation | 30-40 min | 72 | rsc.org |
| 3 | Quinoline-fused 1,4-benzodiazepine | Conventional Heating | - | 62-65 | rsc.org |
| 4 | Quinoline-fused 1,4-benzodiazepine | Microwave Irradiation | - | 92-97 | rsc.org |
The table below showcases the advantages of ultrasound-assisted synthesis over conventional methods for the preparation of quinoline derivatives.
| Entry | Quinoline Derivative | Method | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 4-Alkoxy-6-methoxy-2-methylquinoline | Conventional Stirring | 18 h | 49-95 | nih.gov |
| 2 | 4-Alkoxy-6-methoxy-2-methylquinoline | Ultrasound Irradiation | 15 min | 45-84 | nih.gov |
| 3 | Hybrid quinoline-imidazole | Conventional Heating | 48-96 h | Slightly lower than US | nih.gov |
| 4 | Hybrid quinoline-imidazole | Ultrasound Irradiation | 1-2 h | Slightly higher than TH | nih.gov |
While specific studies on the energy efficiency of this compound synthesis using these advanced techniques are not extensively documented, the data available for other quinoline derivatives strongly suggest that the application of microwave and ultrasound irradiation could offer significant advantages. By reducing reaction times and potentially lowering reaction temperatures, these methods can contribute to more sustainable and cost-effective processes for the production and functionalization of this compound.
Q & A
Q. Methodological Considerations
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity.
- Yield Optimization : Reaction time and stoichiometric ratios of iodinating agents significantly affect yields (see Table 1 ).
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Iodination | ICl, AcOH | 50 | 65–72 | ≥95 |
| Halogen Exchange | NaI, DMF | 80 | 78–85 | ≥98 |
Key Challenges : Side reactions (e.g., over-iodination) require strict stoichiometric control and inert atmospheres .
How can spectroscopic techniques (NMR, MS, IR) be systematically applied to confirm the structure of this compound?
Q. Basic Research Focus
- ¹H NMR : Absence of aromatic protons adjacent to iodine atoms due to deshielding effects. Expected singlet for H-4 (δ 8.5–9.0 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 356 (C₉H₅I₂N⁺) with fragmentation patterns confirming iodine loss (e.g., m/z 229 for [C₉H₅N]⁺) .
- IR Spectroscopy : C-I stretching vibrations at 500–600 cm⁻¹ and C=N absorption near 1600 cm⁻¹ .
Q. Methodological Validation
- Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) .
- Use high-resolution MS to distinguish isotopic patterns (e.g., ²⁷I vs. ¹²⁷I) .
What advanced strategies address contradictions in reported reactivity data for this compound in cross-coupling reactions?
Advanced Research Focus
Discrepancies in catalytic efficiency (e.g., Suzuki-Miyaura couplings) may arise from:
Q. Resolution Framework :
Controlled Replication : Repeat experiments under standardized conditions (fixed catalyst loading, solvent, temperature).
Statistical Analysis : Apply ANOVA to identify significant variables (e.g., ligand type vs. solvent) .
Mechanistic Probes : Use kinetic isotopic effects (KIEs) or in-situ IR to track intermediate formation .
How can computational modeling predict the regioselectivity of this compound in nucleophilic substitution reactions?
Q. Advanced Research Focus
Q. Table 2: Calculated Activation Energies (kcal/mol)
| Reaction Site | Solvent (ε) | ΔG‡ (kcal/mol) |
|---|---|---|
| C-2 | DMF (37) | 18.3 |
| C-3 | DMF (37) | 22.1 |
Validation : Correlate computational results with experimental product ratios (HPLC or GC-MS) .
What methodologies ensure ethical and reproducible handling of this compound in biological studies?
Q. Advanced Research Focus
- Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., LD₅₀ in rodent models) and ecotoxicity (algae or Daphnia assays) .
- Data Transparency : Publish raw spectral data, crystallographic files (CCDC), and synthetic protocols in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
